(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : The compound has been synthesized and analyzed for its crystal structure, revealing specific intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, contributing to its stability and potential functionalities in various applications (Lee et al., 2009).
Chemical Modification and Derivative Synthesis
- Derivative Formation : Research on creating N-substituted derivatives of related compounds, such as 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones, has been conducted. These derivatives could have various scientific applications, including material science and pharmaceuticals (Vardanyan et al., 2021).
Potential Applications in Polymer Synthesis
- Phosphonate Polymer Synthesis : The compound has been utilized in the development of novel phosphonate-containing polymers, demonstrating its versatility in polymer chemistry (Dolan et al., 2015).
- Optically Active Polyacrylamides : It has applications in synthesizing optically active polyacrylamides, which have potential uses in chiroptical properties and chiral recognition, essential for pharmaceuticals and materials science (Lu et al., 2010).
Application in Optoelectronics
- Nonlinear Optical Limiting : Thiophene dyes derived from similar compounds have been studied for their nonlinear absorption and optical limiting behavior, suggesting potential applications in optoelectronics and photonics for eye and sensor protection (Anandan et al., 2018).
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Related compounds have shown promising antimicrobial and antifungal activities, indicating potential for developing new therapeutic agents (Patel & Panchal, 2012).
- Synthesis of Antimicrobial Agents : Polycyclic chalcone-containing polyacrylamides derived from similar compounds have been synthesized and showed potent antibacterial and antifungal activities (Boopathy et al., 2017).
Potassium Channel Opener Activity
- KCNQ2 Potassium Channel Openers : Acrylamides structurally related to the compound have been identified as potent KCNQ2 potassium channel openers, which are significant in treating neurological disorders (Wu et al., 2004).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety are known to interact with a variety of biological targets. For instance, they can bind to enzymes or receptors, altering their function .
Mode of Action
The interaction between the compound and its target could involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The presence of the phenyl and thiophene groups might enhance the compound’s binding affinity to its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific target. For example, if the compound inhibits an enzyme, it could disrupt the pathway that the enzyme is involved in, leading to changes in the concentrations of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(E)-N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(9-8-15-7-4-12-23-15)20-16(13-21-18-10-11-19-21)14-5-2-1-3-6-14/h1-12,16H,13H2,(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULYNSUCOLLEFZ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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